molecular formula C18H19BF3N3O4 B12415829 Levofloxacin difluoroboryl ester-d3

Levofloxacin difluoroboryl ester-d3

Cat. No.: B12415829
M. Wt: 412.2 g/mol
InChI Key: JYZNWNGAFTWHBX-XBKOTWQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin difluoroboryl ester-d3 is a stable isotope-labeled compound derived from levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of levofloxacin, as well as its interactions with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levofloxacin difluoroboryl ester-d3 involves the esterification of levofloxacin with difluoroboryl groups. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as column chromatography, to ensure the final product’s quality and purity .

Chemical Reactions Analysis

Types of Reactions

Levofloxacin difluoroboryl ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Levofloxacin difluoroboryl ester-d3 is widely used in scientific research for various applications, including:

    Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of levofloxacin.

    Pharmacodynamic Studies: To understand the drug’s effects on biological systems.

    Drug Interaction Studies: To explore interactions between levofloxacin and other drugs or biological molecules.

    Environmental Studies: To study the behavior of levofloxacin in different environmental conditions.

Mechanism of Action

Levofloxacin difluoroboryl ester-d3, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levofloxacin difluoroboryl ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of levofloxacin, making it a crucial tool in drug research and development .

Properties

Molecular Formula

C18H19BF3N3O4

Molecular Weight

412.2 g/mol

IUPAC Name

difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3

InChI Key

JYZNWNGAFTWHBX-XBKOTWQMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F

Canonical SMILES

B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.